2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
CAS No.: 1112301-51-5
Cat. No.: VC4772447
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1112301-51-5 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 |
| IUPAC Name | 2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-25-17-10-9-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-5-7-14(29-3)8-6-13/h5-11H,12H2,1-4H3,(H,23,27) |
| Standard InChI Key | GNEMPNQJBUFCNT-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)C |
Introduction
Synthesis and Preparation
The synthesis of compounds in this class typically involves multi-step organic reactions. These processes often begin with the preparation of intermediate compounds, followed by sulfonylation and coupling reactions under controlled conditions. Industrial production may employ optimized synthetic routes, including continuous flow chemistry and automated synthesis, to ensure high yield and purity.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro and in vivo assays to assess its potential as a therapeutic agent. Additionally, molecular docking studies could provide insights into its interaction with biological targets.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide | C22H22N4O4S | 438.5 | Research compound |
| 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide | C24H26N4O6S | 498.55 | Anti-cancer, antimicrobial |
| N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide | Not specified | Not specified | Research compound |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume